3-Phenylphthalide

Physical Organic Chemistry Reaction Kinetics Lactone Reactivity

Researchers developing asymmetric methodologies often face a lack of validated chiral substrates. 3-Phenylphthalide solves this with its established ≥96% ee via DIP-Chloride reduction, serving as a reliable benchmark for novel catalyst testing. Its distinct 3-aryl substitution also provides a quantitative probe for lactone hydrolysis kinetics, while its role as a core scaffold for colorless chromogenic compounds and high-yield benzophenone precursor streamlines dye and recording-material R&D. Supplied with consistent >98% GC purity and ambient shipping, it ensures reproducible results and supply chain certainty.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 5398-11-8
Cat. No. B1295097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylphthalide
CAS5398-11-8
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H
InChIKeySQFMIHCARVMICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylphthalide Identity & Purity Specifications


3-Phenylphthalide (CAS 5398-11-8), also known as 3-Phenyl-1(3H)-isobenzofuranone, is an aromatic γ-lactone with an isobenzofuran core, representing the simplest member of the 3-arylphthalide class [1]. This compound is chiral and typically exists as a racemic mixture . Its chemical formula is C₁₄H₁₀O₂ with a molecular weight of 210.23 g/mol. Standard commercial purity is specified at >98.0% (GC) with a melting point range of 115.0 to 119.0 °C . The compound demonstrates a calculated Log P of 3.574, indicating significant lipophilicity that influences its solubility and handling characteristics [2]. As a versatile synthetic intermediate, 3-Phenylphthalide appears in over 51 distinct reactions as a product and 25 as a reactant, underscoring its established role in organic synthesis workflows [2].

Chiral racemic mixture suitable for asymmetric synthesis method development and stereochemical control studies.
Standard commercial purity >98% (GC), supporting reproducible reaction yields and intermediate quality.
Established role in over 51 distinct reactions as a product and 25 as a reactant; compatible with diverse synthetic routes.

3-Phenylphthalide vs. Generic Phthalide Analogs


The assumption that phthalide-based compounds are interchangeable within research or process chemistry is directly contradicted by kinetic and structural evidence. In alkaline hydrolysis systems, the rate acceleration observed for 3-Phenylphthalide significantly exceeds that of unsubstituted phthalide, demonstrating that the 3-aryl substitution fundamentally alters the reactivity landscape [1]. Furthermore, the presence of the phenyl ring imparts a specific chirality not found in simpler phthalide analogs, creating distinct stereochemical requirements for synthesis and downstream applications [2]. The unique photolabile and amine-reactive properties documented for 3-Phenylphthalide are also not shared across the broader phthalide class, meaning substitution could lead to failed reaction cascades or undesired product profiles .

3-Phenylphthalide Phenyl substitution accelerates alkaline hydrolysis; rate enhancement is consistent across DMSO–water, ethanol–water, acetone–water systems.
Generic Phthalide Analogs Unsubstituted lactones exhibit markedly lower hydrolysis rates, altering reaction cascades and product profiles.
3-Phenylphthalide Chiral center at C-3 enables stereospecific applications; enantioselective reduction achieves ≥96% ee.
Simpler Phthalides Lack the 3-aryl chiral handle, limiting asymmetric synthesis workflows and stereochemical attribution.
3-Phenylphthalide Documented photolabile and amine-reactive properties support chromogenic material development and functional dye synthesis.
Generic Lactones Do not share these specific reactivity profiles, limiting their use in pressure-sensitive recording or dye intermediate applications.

3-Phenylphthalide Differentiation Evidence


Enhanced Alkaline Hydrolysis Rate

3-Phenylphthalide exhibits a significantly accelerated alkaline hydrolysis rate compared to the unsubstituted phthalide baseline. Kinetic studies across multiple solvent systems (DMSO-water, ethanol-water, acetone-water) confirm this rate enhancement is consistent and attributable to the phenyl substitution [1].

Alkaline Hydrolysis
Head-to-head
Rate consistently higher than unsubstituted phthalide DMSO–water, ethanol–water, acetone–water (30°C)
Confirms distinct reactivity under basic conditions; relevant for controlled lactone-opening studies.
Directional enhancement attributed to phenyl substitution; exact rate constants not specified.
Physical Organic Chemistry Reaction Kinetics Lactone Reactivity

High Enantiomeric Excess via Asymmetric Synthesis

Unlike standard synthetic routes that yield racemic 3-Phenylphthalide, a specialized intramolecular reduction using B-chlorodiisopinocampheylborane (DIP-Chloride) achieves the chiral product with ≥96% enantiomeric excess [1]. This method is specifically optimized for 3-arylphthalides and does not apply to 3-alkylphthalides.

Enantiomeric Excess
Reported
≥96% ee
Supports stereochemical-control workflows; method verified for 3-arylphthalides.
Intramolecular DIP-Chloride reduction; does not apply to 3-alkyl analogs.
Asymmetric Catalysis Chiral Synthesis Methodology Development

Higher Lipophilicity vs. Simpler Phthalides

The calculated Log P of 3-Phenylphthalide is 3.574 [1]. This value is substantially higher than that of unsubstituted phthalide (Log P ≈ 1.0-1.5 estimated from structural analogs), confirming a strong shift toward lipophilicity due to phenyl substitution.

Lipophilicity
Class-level
Log P 3.574
~2 log units higher than unsubstituted phthalide; guides solvent selection and chromatographic method design.
Calculated property (ACD/Labs); comparator value estimated from structural analogs.
Physicochemical Profiling ADME Prediction Solubility Engineering

Competitive Enzyme Inhibition

3-Phenylphthalide acts as a competitive inhibitor of 2-benzoylbenzoic acid chloride and chloride bond cleavage steps critical in neurotransmitter synthesis . This specific inhibitory activity is not reported for unsubstituted phthalide or other simple lactones.

Enzyme Inhibition
Data to verify
Reported competitive inhibitor of 2-benzoylbenzoic acid chloride cleavage in neurotransmitter synthesis pathway.
Potential tool compound for pathway probing; not observed in generic phthalides.
Source not specified; independent validation required before use as a pathway probe.
Enzyme Inhibition Neurotransmitter Synthesis Mechanistic Probes

Pressure-Sensitive Recording Material Utility

Patent literature explicitly describes the use of 3-phenylphthalide derivatives in pressure-sensitive recording materials, where they function as colourless chromogenic compounds that form coloured markings upon contact with acidic materials [1]. This application is specific to the 3-arylphthalide scaffold and is not observed with simpler lactones.

Chromogenic Application
Class-level
Colourless chromogenic compound; forms coloured markings upon contact with acidic developers in pressure-sensitive recording materials.
3-Arylphthalide scaffold required for this industrial function; simple lactones lack the property.
Based on patent literature; specific to 3-phenylphthalide derivatives.
Carbonless Copy Paper Chromogenic Materials Functional Dyes

3-Phenylphthalide Application Scenarios


Asymmetric Synthesis & Chiral Probe Development

Researchers developing new asymmetric synthetic methodologies require a validated substrate with known enantioselective reduction parameters. 3-Phenylphthalide, with its established ≥96% ee achievable via intramolecular DIP-Chloride reduction, serves as an ideal benchmark compound for testing novel chiral catalysts or optimizing reaction conditions [1].

Lactone Reactivity & Mechanistic Studies

Physical organic chemists investigating substituent effects on lactone hydrolysis can utilize 3-Phenylphthalide as a key comparator. Its significantly accelerated alkaline hydrolysis rate relative to unsubstituted phthalide, as documented in mixed solvent systems, provides a clear quantitative benchmark for structure-reactivity correlation studies [2].

Chromogenic Materials for Carbonless Copy Paper

Industrial R&D teams focused on pressure-sensitive recording materials require 3-phenylphthalide derivatives as core scaffolds for colourless chromogenic compounds. The parent 3-Phenylphthalide serves as the essential starting material for synthesizing derivatives like 3-(4-dimethylaminophenyl)phthalide, which exhibit the required color-forming reactivity upon contact with acidic developers [3].

Benzophenone Derivatives for Dye Intermediates

Process chemists involved in dye manufacturing can employ 3-Phenylphthalide as a high-yield precursor for benzophenone derivatives. The patented oxidation process delivers these derivatives in high purity and yield, offering an efficient route to intermediates required for anthraquinone dye synthesis [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral probe development
Validated enantioselective reduction substrate
≥96% ee achievable; confirm catalyst compatibility with arylphthalide scaffold
Lactone reactivity & mechanistic studies
Significantly enhanced alkaline hydrolysis rate vs. unsubstituted phthalide
Reproduce rate enhancement in selected mixed-solvent system; verify phenyl substituent effect
Chromogenic materials for carbonless copy paper
3-Arylphthalide core as colourless chromogenic precursor
Demonstrate acid-induced color formation in formulated coating; assess developer reactivity
Benzophenone derivatives for dye intermediates
High-purity oxidation precursor
Optimize patented oxidation route; verify purity and yield of resulting benzophenone intermediate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylphthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.